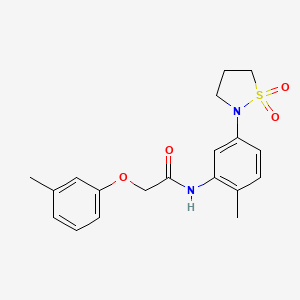

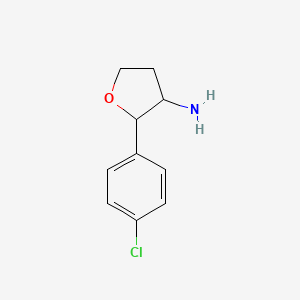

![molecular formula C19H22N4O B2552634 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde CAS No. 380388-16-9](/img/structure/B2552634.png)

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” belongs to the class of quinazoline derivatives . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of considerable research . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazoline ring can improve their antimicrobial activities .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is an important factor in their biological activity . Compounds having a (substituted phenylpiperazinyl)methyl at the 3-position of the quinazoline ring system had better activity than those with the same substituent at the 2-position .Chemical Reactions Analysis

Quinazoline derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research indicates that compounds similar to "5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde" are used in synthesizing a wide range of heterocyclic compounds. For example, cascade cyclizations involving amino pyrazoles with aromatic aldehydes have led to the formation of various partially hydrogenated pyrazoloquinazolinone systems. Such compounds have been investigated for their potential in creating new materials with desirable properties, including fluorescent compounds and potential therapeutic agents (Lipson et al., 2010).

Drug Discovery and Medicinal Chemistry Applications

Compounds derived from pyrazoloquinazoline precursors have been studied for their antibacterial, antifungal, and antitumor activities. Research into similar structures has demonstrated the synthesis of novel quinoline derivatives showing pronounced cancer cell growth inhibitory effects, highlighting the relevance of these compounds in the development of new anticancer therapies (Korcz et al., 2018). Additionally, novel synthesis methods have been explored for creating tetrazoloquinazoline derivatives, which could serve as leads in drug discovery due to their structural similarity to biologically active molecules (Hassankhani & Mosaddegh, 2015).

Green Chemistry and Synthesis Methods

There is a growing interest in developing environmentally friendly synthesis methods for complex organic molecules. For instance, microwave-assisted synthesis has been applied to the creation of novel thiazolidinone analogues, demonstrating the potential of green chemistry approaches in synthesizing compounds with bioactive properties, including those related to "this compound" (Adhikari et al., 2012).

Mécanisme D'action

Target of Action

Compounds similar to “5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” often target specific enzymes or receptors in the body. For example, quinazoline derivatives are known to have a broad range of biological activities and can target various enzymes and receptors .

Mode of Action

The interaction of “this compound” with its targets would likely involve binding to the active site of the target enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific targets. For instance, quinazoline derivatives have been reported to show a wide range of medicinal activities such as anti-inflammatory, anti-cancer, anti-diabetic, and anti-psychotic effects .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in a disease pathway, it could potentially alleviate disease symptoms .

Orientations Futures

Quinazoline derivatives are a promising class of compounds for the development of new drugs, particularly in the field of cancer therapy . Future research will likely focus on the design and synthesis of new quinazoline-based compounds with improved potency and selectivity, as well as better safety profiles .

Propriétés

IUPAC Name |

5-(2-ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-3-14-8-6-7-11-22(14)18-15-9-4-5-10-17(15)23-19(20-18)16(12-24)13(2)21-23/h4-5,9-10,12,14H,3,6-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGZSSWDGWKZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC3=C(C(=NN3C4=CC=CC=C42)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

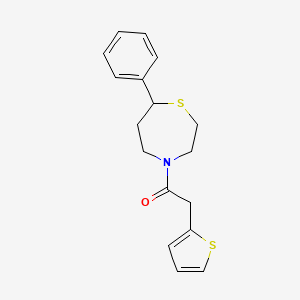

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)

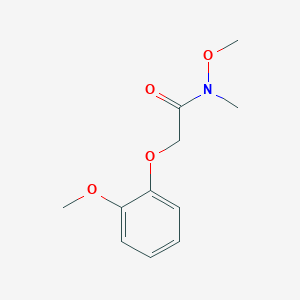

![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)

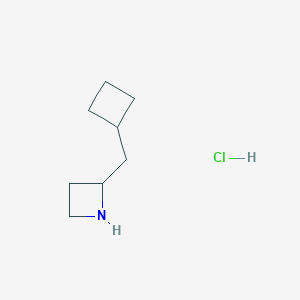

![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)

![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)